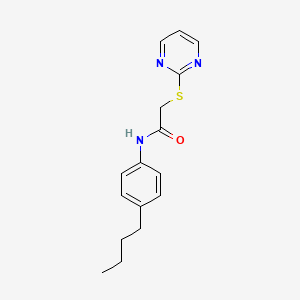
N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. BPTES selectively inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism, making it a promising target for cancer treatment.
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
One significant application involves the development of radioligands for positron emission tomography (PET) imaging. A novel series, including related structures, has been reported as selective ligands for imaging translocator proteins with PET, exemplified by the synthesis and automation of DPA-714 and its derivatives for in vivo brain imaging (Dollé et al., 2008).
Antibacterial and Antifungal Activities
Research on N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide derivatives has shown potential antibacterial and antifungal activities. A study synthesized novel heterocyclic compounds incorporating the sulfamido moiety, which were evaluated for their antimicrobial activities, demonstrating the compound's potential in contributing to new antibacterial and antifungal agents (Nunna et al., 2014).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives of N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide have been synthesized and evaluated as corrosion inhibitors. These compounds have shown promising results in protecting steel against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Anticonvulsant Agents
The compound and its derivatives have also been studied for their potential as anticonvulsant agents. A study focused on the synthesis of thioacetamide derivatives and evaluated their effects as possible anticonvulsants, indicating the compound's relevance in developing treatments for seizure disorders (Severina et al., 2020).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-3-5-13-6-8-14(9-7-13)19-15(20)12-21-16-17-10-4-11-18-16/h4,6-11H,2-3,5,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLMIFTNUTGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)
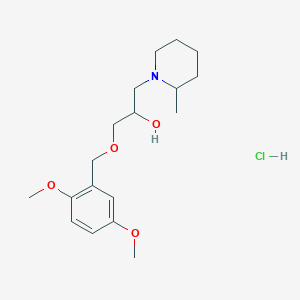
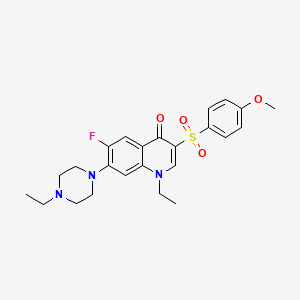
![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)
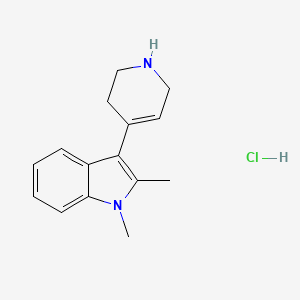
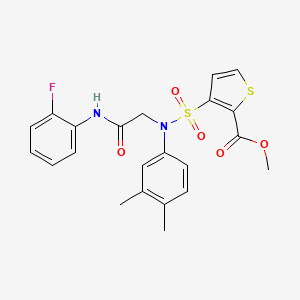
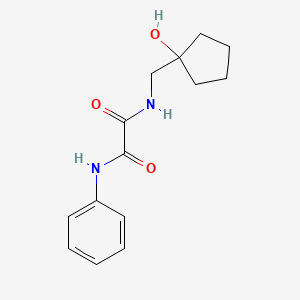
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)
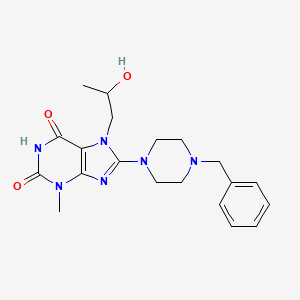
![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)